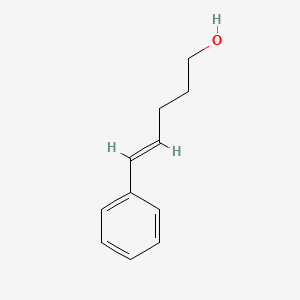

(E)-5-phenylpent-4-en-1-ol

概要

説明

(E)-5-Phenylpent-4-en-1-ol is an organic compound characterized by a phenyl group attached to a pentenol chain. This compound is notable for its structural configuration, where the phenyl group is positioned at the fifth carbon of the pentenol chain, and the double bond is in the E (trans) configuration. This configuration imparts unique chemical properties and reactivity to the compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Phenylpent-4-en-1-ol typically involves the following steps:

Grignard Reaction: A common method involves the reaction of phenylmagnesium bromide with 4-pentenal. The Grignard reagent adds to the carbonyl group of 4-pentenal, forming an intermediate which, upon hydrolysis, yields this compound.

Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with 4-pentenal to form the desired product. This method allows for precise control over the E configuration of the double bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard or Wittig reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

(E)-5-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (E)-5-Phenylpent-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The double bond can be reduced to form 5-phenylpentanol using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).

Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products:

Oxidation: (E)-5-Phenylpent-4-en-1-one.

Reduction: 5-Phenylpentanol.

Substitution: 5-Phenylpent-4-en-1-yl chloride.

科学的研究の応用

Synthesis and Chemical Properties

(E)-5-phenylpent-4-en-1-ol is synthesized through various methods, including olefination reactions and reduction processes. Its structural characteristics allow it to serve as a versatile intermediate in organic synthesis. The compound is noted for its ability to participate in reactions that lead to the formation of more complex molecular structures, which are essential in drug development and other applications.

One of the primary applications of this compound is as a reference standard in high-performance liquid chromatography (HPLC) within the pharmaceutical industry. Its role as a reference standard is crucial for ensuring the accuracy and reliability of analytical methods used to quantify active pharmaceutical ingredients (APIs) and assess their purity .

Additionally, compounds derived from this compound have been explored for their potential therapeutic effects. For instance, studies have indicated that derivatives can exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological evaluation .

Applications in Organic Synthesis

This compound serves as an important building block in the synthesis of various organic compounds, including:

- Aminobicyclo Compounds : It has been utilized in the diastereoselective synthesis of aminobicyclo[4.3.0]nonanes through a one-pot multi-step process involving palladium-catalyzed reactions .

Table 2: Synthetic Applications of this compound

Environmental and Analytical Chemistry

In environmental chemistry, this compound has been studied for its role in the degradation pathways of environmental contaminants like trichlorophenol (TCP). Research indicates that it can be involved in peroxidase-catalyzed oxidation processes, contributing to the bioremediation efforts for toxic substances .

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Study on HPLC Standards : A research article detailed its application as an HPLC reference standard, emphasizing its importance for accurate analytical measurements in pharmaceuticals .

- Synthesis of Complex Molecules : Another study focused on its use in synthesizing aminobicyclic structures, showcasing how variations of this compound can lead to drug-like polycyclic scaffolds with therapeutic potential .

- Environmental Impact Research : Investigations into TCP metabolism demonstrated how this compound participates in oxidative reactions that could mitigate environmental pollutants .

作用機序

The mechanism of action of (E)-5-Phenylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.

類似化合物との比較

(E)-5-Phenylpent-4-en-1-ol can be compared with similar compounds such as:

(Z)-5-Phenylpent-4-en-1-ol: The Z (cis) isomer, which has different physical and chemical properties due to the different spatial arrangement of the double bond.

5-Phenylpentanol: The saturated analog, which lacks the double bond and has different reactivity and applications.

4-Phenylbut-3-en-1-ol: A shorter chain analog with similar functional groups but different chain length and properties.

Uniqueness: this compound is unique due to its specific E configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.

生物活性

(E)-5-phenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a double bond in the E (trans) configuration and a hydroxyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its interactions with enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is , indicating it contains 11 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The presence of the phenyl group and the double bond significantly influences its chemical behavior and biological interactions.

The biological activity of this compound primarily revolves around its role as a substrate for peroxidase enzymes. It participates in redox reactions, where it can be oxidized to form phenyl-pentenal or reduced to yield 5-phenyl-pentanol. These transformations are crucial for understanding the compound's potential therapeutic applications.

Biological Activities

-

Enzyme Interaction :

- This compound has been studied for its ability to modulate the activity of peroxidase enzymes, which play a vital role in oxidative stress responses within cells. The compound’s interaction with these enzymes can influence various metabolic pathways.

-

Antioxidant Properties :

- Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.

- Therapeutic Potential :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Phenylpentanol | Saturated form (no double bond) | Different reactivity; lacks unsaturation |

| Phenyl-pentenal | Oxidized form | Exhibits different biological activity |

| 2-Amino-5-phenylpent-4-en-1-ol | Contains an amino group | Modulates enzyme activity differently |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Peroxidase Activity Modulation :

- A study demonstrated that this compound acts as a substrate for both heme-containing and non-heme peroxidases, influencing redox reactions critical for cellular metabolism.

-

Oxidative Stress Response :

- Research indicated that this compound could mitigate oxidative stress in cellular models, suggesting its potential as an antioxidant agent.

- Fluorescent Properties :

特性

IUPAC Name |

(E)-5-phenylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQBSEZWJAWWCT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-16-5, 37464-86-1 | |

| Record name | 5-Phenylpent-4-enyl-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-1-ol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。